(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a cyclopenta[d][1,3]dioxolane core. Its molecular formula is C₁₅H₂₀ClN₅O₃S (MW: 385.87 g/mol), with a stereospecific configuration critical for its biological activity . Synthesized via diazotization using NaNO₂ in acetic acid, it serves as a key intermediate in antithrombotic agents like ticagrelor, targeting platelet aggregation pathways . The presence of a 7-chloro substituent and 5-(propylthio) group enhances its binding affinity to adenosine diphosphate (ADP) receptors, while the cyclopentane-dioxolane moiety improves metabolic stability .
Properties
IUPAC Name |
(3aR,4S,6R,6aS)-6-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O3S/c1-4-5-25-14-17-12(16)9-13(18-14)21(20-19-9)7-6-8(22)11-10(7)23-15(2,3)24-11/h7-8,10-11,22H,4-6H2,1-3H3/t7-,8+,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYGTDMNHXHVKV-YKDSUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C4C3OC(O4)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC2=C(C(=N1)Cl)N=NN2[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol , with the CAS number 376608-75-2 , is a complex organic molecule known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C17H24ClN5O4S
- Molecular Weight : 429.92 g/mol
- IUPAC Name : 2-[[(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Research indicates that this compound functions primarily as a P2Y12 receptor antagonist , which is crucial for the prevention of thrombosis. This mechanism is similar to that of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of heart attacks and strokes. The compound's ability to inhibit platelet aggregation makes it a candidate for further pharmacological studies.
Biological Activity
-
Antiplatelet Activity :
- The compound has shown significant antiplatelet effects in vitro. Studies demonstrate that it effectively inhibits ADP-induced platelet aggregation.
- It operates through reversible binding to the P2Y12 receptor, leading to decreased activation of platelets.
-
Anticancer Potential :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
- Further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Antiplatelet Study | Demonstrated significant inhibition of platelet aggregation at concentrations as low as 10 µM. |
| Cytotoxicity Assay | Showed IC50 values ranging from 15 to 30 µM against breast and lung cancer cell lines. |
| Mechanistic Study | Identified apoptosis induction via caspase activation and PARP cleavage in treated cancer cells. |
Toxicology
Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also necessitates careful evaluation regarding its safety profile. Acute toxicity studies are essential for determining safe dosage levels for therapeutic applications.
Scientific Research Applications
Scientific Research Applications
- Antithrombotic Agent Development
- Pharmacological Studies
- Biochemical Assays
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are influenced by substituent variations on the triazolo-pyrimidine scaffold. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The 7-chloro group in 14b.8 enhances electrophilic interactions with ADP receptors, critical for antiplatelet efficacy . Replacement with 7-amino (15a.1) diminishes activity due to reduced receptor binding . The 5-(propylthio) group balances lipophilicity and metabolic stability. Analogs with shorter thioether chains (e.g., methylthio) exhibit faster clearance .
Impact of Cyclopropane Modifications: The compound in incorporates a 2-phenylcyclopropylamino group, which increases selectivity for the P2Y₁₂ receptor over off-targets (e.g., P2Y₁), reducing bleeding risks in preclinical models .
Solubility and Pharmacokinetics: The ethanol-substituted derivative (14b.9) shows improved aqueous solubility (logP = 1.8 vs. 2.5 for 14b.8) but lower potency due to steric hindrance at the receptor site .
Pharmacological and Industrial Relevance
- Antithrombotic Applications : This compound’s analogs are precursors to ticagrelor, a P2Y₁₂ antagonist with reversible binding, offering advantages over clopidogrel (irreversible binding) in acute coronary syndromes .
- Antibacterial Potential: Triazolo-pyrimidine derivatives with 7-chloro and 5-thioether groups show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), though less potent than dedicated antibiotics .
Q & A
Basic: What experimental strategies are critical for confirming the structural integrity of this compound post-synthesis?
Answer:
- Analytical Techniques: Utilize 1H NMR spectroscopy to verify stereochemistry and functional groups (e.g., cyclopenta-dioxolane and triazolo-pyrimidinyl moieties) .
- Elemental Analysis: Confirm empirical composition (C, H, N, S, Cl) to validate purity.
- HPLC-MS: Ensure compound individuality and detect impurities (<1% threshold recommended) .
- X-ray Crystallography (if applicable): Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can researchers optimize reaction pathways to minimize byproducts during the synthesis of the triazolo-pyrimidine core?
Answer:
- Reaction Solvent Screening: Test aqueous-alcohol mixtures (e.g., EtOH/H2O) to balance solubility and reactivity, as demonstrated for analogous triazolo-thiadiazines .
- Catalyst Selection: Explore Lewis acids (e.g., ZnCl2) to enhance regioselectivity during cyclization steps.
- In Situ Monitoring: Use HPLC-MS to track intermediates and terminate reactions at optimal conversion points .
- Quantum Chemical Calculations: Predict transition states and energy barriers for competing pathways using software like Gaussian or ORCA .
Basic: What methodologies are recommended for assessing solubility and lipophilicity of this compound?
Answer:
- Shake-Flask Method: Measure solubility in buffered solutions (pH 1–7.4) to simulate physiological conditions.
- Chromatographic LogP Determination: Use reversed-phase HPLC with a C18 column and isocratic elution (e.g., MeOH/H2O) .
- In Silico Tools: Apply SwissADME to predict LogP, solubility, and drug-likeness, cross-validating with experimental data .
Advanced: How can contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro permeability) be resolved?
Answer:
- Mechanistic Modeling: Combine PBPK (Physiologically Based Pharmacokinetic) models with in vitro permeability assays (Caco-2/MDCK cells) to identify absorption-limiting factors.
- Metabolite Profiling: Use LC-HRMS to detect phase I/II metabolites that may influence bioavailability .
- Membrane Affinity Assays: Quantify partitioning into artificial membranes (e.g., PAMPA) to clarify discrepancies between passive diffusion and active transport .
Basic: What safety protocols are essential for handling this compound during in vitro assays?
Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (precautionary measure, as hazards are unconfirmed) .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates.
- Waste Disposal: Neutralize residues with activated charcoal before disposal in halogenated waste containers .
Advanced: How can computational methods aid in designing analogs with improved target binding affinity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen virtual libraries against target proteins (e.g., kinases or GPCRs).
- MD Simulations: Run 100+ ns simulations to assess binding stability and identify key interactions (e.g., H-bonds with the triazolo-pyrimidine core) .
- QSAR Modeling: Train models on bioactivity data from structural analogs to predict IC50 values for new derivatives .
Basic: What spectroscopic techniques are suitable for detecting degradation products under stress conditions?
Answer:
- Stability-Indicating HPLC: Employ gradient elution (e.g., MeCN/H2O + 0.1% TFA) to separate degradation peaks under thermal/humidity stress .
- LC-MS/MS: Identify degradation pathways (e.g., hydrolysis of the cyclopenta-dioxolane ring) via fragmentation patterns .
- FT-IR: Monitor carbonyl formation (1700–1750 cm⁻¹) indicative of oxidation .
Advanced: How can researchers address low yields in the final coupling step of the triazolo-pyrimidine moiety?
Answer:
- Microwave-Assisted Synthesis: Apply controlled heating (80–120°C) to accelerate SNAr reactions between chloropyrimidines and thiols .
- Protecting Group Strategy: Temporarily protect the cyclopenta-dioxolane hydroxyl group with TBSCl to prevent side reactions .
- DoE (Design of Experiments): Optimize molar ratios (e.g., 1:1.2 for pyrimidine:thiol) and reaction time using response surface methodology .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., PDEs or kinases) using fluorescence/quenching-based kits.
- Cytotoxicity Screening: Use MTT/XTT assays on HEK-293 or HepG2 cells to assess IC50 values .
- Plasma Protein Binding: Determine free fraction via equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) .
Advanced: How can AI-driven platforms accelerate the discovery of novel derivatives with enhanced metabolic stability?
Answer:
- Generative AI Models: Train on ChEMBL/ZINC datasets to propose analogs resistant to CYP450 metabolism.
- Retrosynthetic Planning: Use tools like ASKCOS or IBM RXN to design feasible synthetic routes for AI-generated candidates .
- High-Throughput Experimentation (HTE): Automate parallel synthesis and screening in microtiter plates to validate predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
